molecular formula C18H27NO3S2 B2889101 2-(Benzylsulfanyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one CAS No. 2097916-55-5

2-(Benzylsulfanyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one

Cat. No.: B2889101
CAS No.: 2097916-55-5
M. Wt: 369.54
InChI Key: ZNODNHIGSHOJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one is a piperidine-based compound featuring a benzylsulfanyl group and a 2-methylpropanesulfonyl substituent. While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs and related derivatives have been explored for diverse biological activities, including anti-ulcer, fungicidal, and protease inhibitory properties.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S2/c1-15(2)14-24(21,22)17-9-6-10-19(11-17)18(20)13-23-12-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNODNHIGSHOJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Benzylsulfanyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₉N₁O₂S
  • Molecular Weight : 285.39 g/mol
  • CAS Number : 156185-63-6

This compound features a piperidine ring, a benzylsulfanyl group, and a sulfonyl moiety, which contribute to its pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors involved in neurotransmission and inflammation. The presence of the piperidine ring suggests potential activity as a central nervous system agent or as an anti-inflammatory compound.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various benzylsulfanyl derivatives, including those structurally related to our compound. The results indicated that these compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) ranged from 16 to 64 µg/mL, showcasing their potential as antimicrobial agents .

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Related Compound A16Bacillus subtilis
Related Compound B64Escherichia coli

Antiviral Activity

In vitro studies have shown that piperidine derivatives can possess antiviral properties. For instance, related compounds demonstrated moderate activity against viruses such as HIV and Herpes Simplex Virus (HSV). The antiviral efficacy was assessed using cytotoxicity assays, revealing that certain derivatives had a CC50 (cytotoxic concentration) ranging from 50 to 100 µM .

Neuropharmacological Effects

The piperidine structure is often associated with neuropharmacological effects. Compounds with similar frameworks have been studied for their ability to modulate neurotransmitter systems. For example, they may act as inhibitors of serotonin reuptake or antagonists at dopamine receptors. This activity suggests potential applications in treating mood disorders or neurodegenerative diseases .

Study on Benzylsulfanyl Derivatives

A recent study focused on the synthesis and biological evaluation of benzylsulfanyl derivatives, including our compound. The researchers found that modifications to the piperidine ring significantly influenced the biological activity. Notably, the introduction of sulfonyl groups enhanced the binding affinity to specific receptors involved in inflammation pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Ethanone Derivatives with Sulfanyl/Sulfonyl Groups

  • Anti-Ulcer Agents: Piperidine-linked dihydropyrimidinones (e.g., compounds 3, 8, 11, and 15 in ) share a piperidine-ethanone core but incorporate dihydropyrimidinone rings. These compounds demonstrated anti-ulcer activity via histopathological evaluation, with LD50 values determined using the Karber method.
  • Fungicidal Derivatives : The patent in describes 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one derivatives. These compounds feature thiazole and isoxazole rings, which engage in π-π interactions critical for fungicidal activity. The target compound’s benzylsulfanyl group could mimic such interactions, while its sulfonyl substituent may improve stability in agricultural formulations .
  • Protease Inhibitors: highlights a Cathepsin S inhibitor with a piperidine-ethanone scaffold and a sulfanyl group. X-ray diffraction (1.9 Å resolution) revealed that the sulfanyl group participates in hydrophobic interactions within the enzyme’s binding pocket. The target compound’s sulfonyl group, being more polar, might alter binding affinity or selectivity .

Physicochemical and Structural Insights

  • Amide Bond Isomerization: studied 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, demonstrating amide bond isomerization with an energy barrier of ~67 kJ/mol.
  • Crystallographic Data : The benzylsulfanyl-containing compound in (1-(5-benzylsulfanyl-2,2-dimethyl-2,3-dihydro-1,3,4-thiadiazol-3-yl)-2,2-dimethylpropan-1-one) exhibited a planar thiadiazole ring with a C–S bond length of 1.79 Å. This structural insight suggests that the benzylsulfanyl group in the target compound may adopt similar conformations, influencing molecular packing or solubility .

Pharmacological Activities

  • Analgesic Derivatives: references a potent analgesic, 1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one. Its dimethylamino and trifluorophenyl groups enhance blood-brain barrier penetration. In contrast, the target compound’s sulfonyl group may limit CNS activity due to increased polarity .
  • Toxicological Profiles: While LD50 data for the target compound are unavailable, anti-ulcer analogs in underwent toxicity assessments via the Karber method.

Data Tables: Comparative Analysis of Structural Analogs

Compound Key Features Biological Activity Key Findings Reference
1-[4-(Piperidin-1-yl)phenyl]ethan-1-one derivatives Dihydropyrimidinone ring Anti-ulcer LD50 determined via Karber method; histopathological efficacy confirmed
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one Thiazole-isoxazole scaffold Fungicidal (crop protection) Structural features enhance stability and field efficacy
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone Amide bond isomerization None (structural study) ΔG‡ ≈67 kJ/mol; coalescence temperature at 293 K
Cathepsin S inhibitor ligand Sulfanyl group in binding pocket Protease inhibition X-ray structure (1.9 Å) reveals hydrophobic interactions with sulfanyl group
1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one Polar substituents (dimethylamino, trifluorophenyl) Analgesic Mechanistic studies confirm potent activity; enhanced BBB penetration

Research Findings and Implications

Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound may reduce isomerization tendencies compared to amide-containing analogs (e.g., ) and improve stability in agrochemical formulations (cf. ). However, its polarity could limit bioavailability in CNS-targeted applications .

Crystallographic data () support its conformational rigidity .

Synthetic Considerations: Piperidine-ethanone building blocks with boronate esters () highlight the scaffold’s versatility. The target compound’s synthesis may require sulfonation or thiol-alkylation steps, differing from boron-based coupling strategies .

Q & A

Basic: What are the key synthetic strategies for preparing 2-(Benzylsulfanyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one?

Answer:
The synthesis typically involves multi-step routes, starting with the preparation of the piperidine sulfonyl intermediate. Key steps include:

  • Sulfonylation : Introducing the 2-methylpropanesulfonyl group to the piperidine ring using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .
  • Thioether Formation : Coupling the benzylsulfanyl moiety via nucleophilic substitution or thiol-ene reactions, requiring careful pH and temperature control to avoid oxidation .
  • Ketone Functionalization : Final ethanone assembly using acetylating agents (e.g., acetyl chloride) in anhydrous solvents.
    Optimization of reaction conditions (e.g., microwave-assisted synthesis for reduced reaction times) and purification via column chromatography are critical for yields >70% .

Basic: How do the functional groups in this compound influence its physicochemical and pharmacological properties?

Answer:

  • Piperidine Sulfonyl Group : Enhances solubility and bioavailability by increasing polarity, while the sulfonyl moiety may mediate hydrogen bonding with biological targets .
  • Benzylsulfanyl Group : Improves membrane permeability via lipophilicity (logP ~3.2) and stabilizes the molecule against metabolic degradation .
  • Ethanone Core : Facilitates structural rigidity, critical for binding affinity in enzyme inhibition assays .

Basic: What analytical techniques are essential for characterizing this compound and verifying purity?

Answer:

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) and TLC for purity assessment (>95%) .
  • Spectroscopy :
    • NMR (1H/13C): Confirms substitution patterns (e.g., piperidine protons at δ 3.1–3.5 ppm, sulfonyl group at δ 1.2 ppm for methyl protons) .
    • HRMS : Validates molecular weight (e.g., [M+H]+ m/z calculated for C21H29NO3S2: 424.15) .
  • X-ray Crystallography : Resolves stereochemistry, as demonstrated in analogous piperidine derivatives .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during sulfonylation?

Answer:

  • Temperature Control : Maintain <0°C during sulfonyl chloride addition to prevent exothermic side reactions (e.g., dimerization) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, reducing hydrolysis .
  • Stoichiometry : Employ a 1.2:1 molar ratio of sulfonyl chloride to piperidine to ensure complete conversion while minimizing excess reagent .

Advanced: What computational methods are suitable for predicting the compound’s binding affinity to neurological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., Cathepsin S, PDB ID: 5XYZ) to map interactions between the sulfonyl group and catalytic cysteine residues .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Train on datasets of piperidine derivatives to correlate substituents (e.g., benzylsulfanyl) with IC50 values .

Advanced: How to design structure-activity relationship (SAR) studies to improve metabolic stability?

Answer:

  • Functional Group Variation : Replace benzylsulfanyl with fluorinated thioethers to reduce CYP450-mediated oxidation .
  • Isosteric Replacement : Substitute piperidine with azetidine to enhance rigidity and metabolic resistance .
  • In Vitro Assays : Test analogs in liver microsomes (human/rat) to measure half-life (t1/2) and identify metabolically stable candidates .

Advanced: What strategies resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?

Answer:

  • 2D NMR : Utilize HSQC and HMBC to assign ambiguous protons (e.g., distinguishing piperidine C-H from sulfonyl methyl groups) .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator) .

Advanced: What in vitro assays are recommended to evaluate its potential as a kinase inhibitor?

Answer:

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, JAK2) using fluorescence polarization assays .
  • Cellular assays : Measure IC50 in cancer cell lines (e.g., HCT-116) with ATP competition assays .
  • SPR Analysis : Quantify binding kinetics (KD) to recombinant kinases immobilized on sensor chips .

Advanced: How to model the compound’s ADMET properties to prioritize analogs for in vivo studies?

Answer:

  • Software Tools : SwissADME for predicting logP (2.8), solubility (-3.2 logS), and BBB permeability .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Proteomics : Identify plasma protein binding partners using affinity chromatography-MS .

Advanced: How to validate target engagement in complex biological systems?

Answer:

  • Photoaffinity Labeling : Incorporate a diazirine moiety into the compound for covalent crosslinking with targets, followed by pull-down and LC-MS/MS identification .
  • Thermal Shift Assay : Monitor protein melting temperature (ΔTm) shifts in the presence of the compound .
  • In Vivo Imaging : Use radiolabeled analogs (e.g., 11C) for PET imaging to track biodistribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.